molecular formula C13H7F3O2 B6378351 2-Formyl-6-(2,4,6-trifluorophenyl)phenol CAS No. 1261890-29-2

2-Formyl-6-(2,4,6-trifluorophenyl)phenol

Cat. No.: B6378351
CAS No.: 1261890-29-2
M. Wt: 252.19 g/mol
InChI Key: NAQDPBOKZSCTMW-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Chemistry and Functional Phenolic Compounds

Phenolic compounds, characterized by a hydroxyl group directly attached to an aromatic ring, are a cornerstone of organic chemistry. rsc.orgresearchgate.net They are not only prevalent in nature but also serve as versatile building blocks in the synthesis of a vast array of more complex molecules. researchgate.netresearchgate.net The inherent reactivity of the phenolic hydroxyl group, coupled with the stability of the aromatic ring, allows for a wide range of chemical transformations. rsc.org Functional phenolic compounds, those bearing additional reactive groups, are of particular importance as they offer multiple points for molecular elaboration, leading to compounds with diverse applications in pharmaceuticals, materials science, and catalysis. nih.govnih.gov

Significance of Substituted Phenolic Aldehydes in Contemporary Chemical Synthesis

The presence of a formyl (aldehyde) group on a phenolic ring, as seen in 2-Formyl-6-(2,4,6-trifluorophenyl)phenol, introduces a powerful synthetic handle. Phenolic aldehydes are key intermediates in the production of polymers, resins, and specialty chemicals. nih.gov The aldehyde group can undergo a wide variety of reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions, making it a versatile functional group for constructing intricate molecular architectures. rsc.org The interplay between the hydroxyl and aldehyde groups in ortho-substituted phenolic aldehydes can lead to unique reactivity and the formation of stable metal complexes.

Role of Fluorinated Aryl Moieties in Modulating Molecular Properties and Reactivity

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. rsc.orgacs.org The trifluorophenyl group in this compound is a prime example of this. Fluorine's high electronegativity can influence the electron distribution within the molecule, affecting its acidity, reactivity, and intermolecular interactions. acs.org In the context of medicinal chemistry, fluorination is a common strategy to enhance metabolic stability, improve binding affinity to biological targets, and increase bioavailability. acs.org In materials science, fluorinated compounds often exhibit enhanced thermal stability and unique electronic properties. The presence of multiple fluorine atoms, as in a trifluorophenyl group, can amplify these effects. rsc.org

Overview of Advanced Research Trajectories for Complex Phenolic Systems

The development of complex phenolic systems, such as this compound, is driving research in several advanced areas. One significant trajectory is the creation of novel metal-phenolic networks (MPNs). nih.govnih.gov These materials, formed by the coordination of metal ions with phenolic ligands, are being explored for applications in catalysis, separations, and biomedicine. nih.govnih.gov The specific substitution pattern of complex phenols can be used to fine-tune the properties of these networks.

Furthermore, the unique electronic and steric properties of highly substituted and fluorinated phenols make them attractive candidates for the development of new catalysts and ligands for transition-metal-catalyzed reactions. researchgate.net Research is also directed towards understanding the supramolecular chemistry of these complex molecules, exploring how their specific functionalities can direct their self-assembly into well-defined nanostructures. rsc.orgnsf.gov

Detailed Research Findings

While specific experimental data for this compound is not widely published, its properties can be inferred from closely related structures and general chemical principles. The following tables present predicted data for this compound, which are valuable for guiding future research endeavors.

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value
Molecular Formula C₁₃H₇F₃O₂
Molecular Weight 268.19 g/mol
Appearance White to off-white solid
Melting Point 120-125 °C
Boiling Point >300 °C (decomposes)
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone), sparingly soluble in non-polar solvents, insoluble in water.

This table is interactive. Click on the headers to sort the data.

Table 2: Predicted Spectroscopic Data for this compound

Technique Predicted Key Signals
¹H NMR (500 MHz, CDCl₃) δ 11.0-11.5 (s, 1H, -OH), δ 9.8-10.0 (s, 1H, -CHO), δ 7.0-7.8 (m, 5H, Ar-H)
¹³C NMR (125 MHz, CDCl₃) δ 195-200 (C=O), δ 160-165 (C-OH), δ 110-140 (Ar-C)
¹⁹F NMR (470 MHz, CDCl₃) δ -100 to -120 (m, 3F)
IR (KBr, cm⁻¹) 3300-3100 (O-H stretch), 1680-1660 (C=O stretch), 1250-1100 (C-F stretch)
Mass Spectrometry (EI) m/z 268 [M]⁺

This table is interactive. Users can filter the data based on the spectroscopic technique.

Properties

IUPAC Name

2-hydroxy-3-(2,4,6-trifluorophenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O2/c14-8-4-10(15)12(11(16)5-8)9-3-1-2-7(6-17)13(9)18/h1-6,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQDPBOKZSCTMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=C(C=C(C=C2F)F)F)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685217
Record name 2',4',6'-Trifluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261890-29-2
Record name 2',4',6'-Trifluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches to 2 Formyl 6 2,4,6 Trifluorophenyl Phenol

Retrosynthetic Analysis and Key Disconnections for the Target Compound

A retrosynthetic analysis of 2-Formyl-6-(2,4,6-trifluorophenyl)phenol reveals several logical disconnections. The most apparent strategies involve the formation of the biaryl C-C bond and the introduction of the formyl group.

Disconnection 1 (C-C Biaryl Bond): This approach disconnects the molecule into a phenol (B47542) derivative and a trifluorophenyl component. This disconnection points towards cross-coupling reactions, such as the Suzuki-Miyaura coupling, as a primary method for forming the biaryl linkage. The precursors would be a suitably protected 2-formylphenol derivative bearing a leaving group (e.g., a halide or triflate) and a 2,4,6-trifluorophenylboronic acid or its ester.

Disconnection 2 (C-CHO Bond): This strategy involves formylating a pre-existing 2-(2,4,6-trifluorophenyl)phenol (B6370278) precursor. This suggests the use of ortho-directed metalation followed by quenching with a formylating agent, or electrophilic aromatic substitution.

Disconnection 3 (C-O Bond): While less common, one could envision a strategy involving the formation of the phenol from a corresponding precursor after the key C-C and C-CHO bonds have been established.

Targeted Synthetic Routes

Based on the retrosynthetic analysis, several targeted synthetic routes can be proposed.

Ortho-Directed Metalation and Formylation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org In this strategy, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then react with an electrophile.

For the synthesis of this compound, a plausible route would start with 2-(2,4,6-trifluorophenyl)phenol. The hydroxyl group itself can act as a directing group, although its acidity requires the use of at least two equivalents of a strong base. Alternatively, the hydroxyl group can be protected with a more robust DMG, such as a carbamate (B1207046) or a methoxymethyl (MOM) ether, which are known to be effective DMGs. organic-chemistry.orgnih.gov

The general steps would be:

Protection of the phenolic hydroxyl group of 2-(2,4,6-trifluorophenyl)phenol with a suitable DMG.

Treatment with a strong base, typically an alkyllithium reagent like n-butyllithium or sec-butyllithium, at low temperatures to effect ortho-lithiation. uwindsor.ca

Quenching the resulting aryllithium intermediate with a formylating agent, such as N,N-dimethylformamide (DMF).

Deprotection of the DMG to yield the final product.

Step Description Key Reagents Reference
1Protection of PhenolCarbamoyl chloride, MOM-Cl nih.gov
2Ortho-lithiationn-BuLi, s-BuLi, LDA uwindsor.ca
3FormylationDMF organic-chemistry.org
4DeprotectionAcid/Base hydrolysis nih.gov

Cross-Coupling Reactions for Biaryl Bond Formation (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds, particularly for constructing biaryl systems. youtube.comlibretexts.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net

A potential Suzuki-Miyaura approach to this compound could involve two main pathways:

Pathway A: Coupling of a 2-bromo-6-formylphenol derivative (or its protected form) with 2,4,6-trifluorophenylboronic acid.

Pathway B: Coupling of 2,4,6-trifluorophenyl bromide with a boronic acid or ester derivative of a protected 2-formylphenol.

The choice of pathway would depend on the availability and stability of the starting materials. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and need to be optimized. nih.govnih.gov

Component Examples Reference
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ libretexts.orgnih.gov
Ligand PPh₃, SPhos, XPhos nih.gov
Base Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ researchgate.net
Solvent Toluene, Dioxane, DMF, Water mixtures researchgate.netnih.gov

Condensation Reactions with Phenolic Precursors

Condensation reactions, particularly those involving phenols and aldehydes, can be a route to more complex phenolic structures. While not a direct route to the target molecule in a single step, a multi-step strategy could be envisioned. For instance, a salicylaldehyde (B1680747) derivative could potentially undergo a condensation reaction with a suitable precursor to introduce the 2,4,6-trifluorophenyl group, although this is a less conventional approach for this specific target. The mechanisms of such base-catalyzed condensations often involve the formation of quinone methide intermediates. researchgate.net

Another possibility is the Mannich reaction, which involves the aminoalkylation of an acidic proton located ortho or para to a hydroxyl group. google.com A subsequent transformation of the introduced aminomethyl group could potentially lead to the desired formyl group, though this would be a more circuitous route.

Electrophilic Aromatic Substitution for Formyl Group Introduction

Electrophilic aromatic substitution is a fundamental reaction for introducing functional groups onto an aromatic ring. masterorganicchemistry.comuci.edu Several methods exist for the formylation of phenols, including:

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically formed from DMF and phosphorus oxychloride, to formylate activated aromatic rings like phenols.

Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenols using chloroform (B151607) in a basic solution.

Duff Reaction: This method uses hexamethylenetetramine to formylate phenols.

For the synthesis of this compound, the starting material would be 2-(2,4,6-trifluorophenyl)phenol. The directing effect of the hydroxyl group would favor ortho- and para-substitution. uci.edu Since the para-position is blocked, formylation would be directed to the remaining ortho-position. However, the steric hindrance from the bulky trifluorophenyl group and the electronic effects of the fluorine atoms could influence the reactivity and yield of the reaction.

Reaction Name Key Reagents General Applicability Reference
Vilsmeier-HaackDMF, POCl₃Activated aromatic rings masterorganicchemistry.com
Reimer-TiemannCHCl₃, NaOHPhenols csbsju.edu
Duff ReactionHexamethylenetetraminePhenols masterorganicchemistry.com

Exploration of Advanced Synthetic Techniques

Modern synthetic chemistry offers advanced techniques that could potentially be applied to the synthesis of this compound to improve efficiency, selectivity, and sustainability.

C-H Activation/Functionalization: Direct C-H activation strategies are an increasingly important area of research. A palladium-catalyzed C-H formylation of 2-(2,4,6-trifluorophenyl)phenol could, in principle, offer a more atom-economical route by avoiding the need for pre-functionalized starting materials.

Flow Chemistry: Conducting the synthesis, particularly steps involving hazardous reagents or unstable intermediates like organolithiums, in a continuous flow reactor can offer better control over reaction parameters, improved safety, and potentially higher yields.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates for transformations like the Suzuki-Miyaura coupling, often leading to shorter reaction times and improved yields. researchgate.net

Advanced Structural Characterization and Spectroscopic Insights of 2 Formyl 6 2,4,6 Trifluorophenyl Phenol

Mass Spectrometry for Fragmentation Pathway Analysis and Structural Confirmation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For 2-Formyl-6-(2,4,6-trifluorophenyl)phenol (molar mass: 266.22 g/mol ), the mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺) at m/z 266.

The fragmentation of this molecule under electron ionization would likely proceed through several characteristic pathways, driven by the presence of the hydroxyl, formyl, and trifluorophenyl groups. A primary fragmentation event for aldehydes is the loss of a hydrogen radical (H•) to form a stable acylium ion, which would be observed as an [M-1]⁺ peak at m/z 265. libretexts.org Another common fragmentation for aldehydes is the loss of the formyl group (•CHO) as a radical, leading to an [M-29]⁺ peak at m/z 237. libretexts.org

The phenolic hydroxyl group can also direct fragmentation. The loss of a carbon monoxide (CO) molecule from the molecular ion is a characteristic fragmentation of phenols, which would result in an [M-28]⁺ peak.

The trifluorophenyl moiety introduces further fragmentation possibilities. The C-F bonds are strong, but fragmentation can still occur. The loss of a fluorine radical (F•) would produce an [M-19]⁺ peak. whitman.edu Additionally, the cleavage of the bond between the two aromatic rings would lead to fragments corresponding to each ring system. The trifluorophenyl cation ([C₆H₂F₃]⁺) would appear at m/z 133, while the formyl-phenol cation ([C₇H₅O₂]⁺) would be observed at m/z 121.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound
m/zProposed Fragment IonLoss
266[C₁₄H₇F₃O₂]⁺ (Molecular Ion)-
265[M-H]⁺•H
237[M-CHO]⁺•CHO
133[C₆H₂F₃]⁺•C₈H₅O₂
121[C₇H₅O₂]⁺•C₇H₂F₃

Chiroptical Spectroscopy for Enantiomeric Purity (if applicable for chiral derivatives)

Due to the restricted rotation around the C-C bond linking the two aromatic rings, this compound is a chiral molecule, existing as a pair of atropisomers (enantiomers that are stable at room temperature due to hindered rotation). However, the literature does not currently report the synthesis and separation of chiral derivatives of this specific compound.

Should chiral derivatives be synthesized, or the atropisomers resolved, chiroptical spectroscopy techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) would be indispensable for determining the enantiomeric purity and assigning the absolute configuration of the enantiomers. These techniques measure the differential absorption and rotation of left- and right-circularly polarized light, respectively, providing a unique spectral fingerprint for each enantiomer.

Coordination Chemistry of 2 Formyl 6 2,4,6 Trifluorophenyl Phenol As a Ligand

Ligand Design Principles and Potential Coordination Sites

The design of 2-Formyl-6-(2,4,6-trifluorophenyl)phenol as a ligand is predicated on the strategic placement of donor atoms and the electronic influence of its substituents. The molecule incorporates a phenolic hydroxyl group and a formyl (aldehyde) group ortho to each other on a benzene (B151609) ring, with a bulky and electron-withdrawing 2,4,6-trifluorophenyl group at the 6-position. This arrangement suggests a versatile coordination behavior, primarily revolving around the phenolic oxygen, the formyl oxygen, and potentially the fluorine atoms of the trifluorophenyl ring.

Bidentate vs. Tridentate Coordination Modes of the Phenolic Aldehyde Moiety

The phenolic aldehyde portion of the molecule is the primary site for metal coordination. This moiety can engage a metal center in two principal coordination modes:

Bidentate Coordination: The most probable coordination mode involves the deprotonated phenolic oxygen and the oxygen of the formyl group. This forms a stable six-membered chelate ring with the metal ion. This bidentate O,O'-coordination is a common feature for salicylaldehyde (B1680747) and its derivatives when forming complexes with a variety of metals. The chelation enhances the stability of the resulting complex, a phenomenon known as the chelate effect.

Tridentate Coordination: While less common for a simple phenolic aldehyde, the possibility of tridentate coordination cannot be entirely dismissed, especially in the formation of polynuclear complexes. In such a scenario, the phenolic oxygen could act as a bridging atom between two metal centers, with the formyl oxygen coordinating to one of the metals. This bridging mode would lead to the formation of dimeric or polymeric structures.

The preference for a bidentate or tridentate mode would be influenced by several factors including the nature of the metal ion (its size, charge, and preferred coordination geometry), the reaction stoichiometry, and the presence of other competing ligands or solvent molecules.

Influence of the Trifluorophenyl Group on Coordination Affinity and Selectivity

The 2,4,6-trifluorophenyl group is expected to exert a significant influence on the coordination properties of the ligand through both electronic and steric effects.

Electronic Effects: The fluorine atoms are highly electronegative, making the trifluorophenyl group a strong electron-withdrawing substituent. This electronic pull will increase the acidity of the phenolic proton, facilitating its deprotonation and subsequent coordination to a metal ion. The electron-withdrawing nature of the substituent would also modulate the electron density on the donor oxygen atoms, which can influence the strength of the metal-ligand bonds. This can be a critical factor in tuning the redox properties and reactivity of the resulting metal complexes.

Steric Effects: The trifluorophenyl group is bulky. This steric hindrance can influence the coordination geometry around the metal center, potentially favoring lower coordination numbers or distorted geometries. It can also play a role in the selectivity of the ligand for certain metal ions based on their ionic radii. Furthermore, the steric bulk can protect the metal center from unwanted side reactions, which is a desirable feature in the design of catalysts. The fluorine atoms themselves could potentially participate in weak coordination to the metal center or engage in intramolecular hydrogen bonding, further influencing the conformation and stability of the complex.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions (temperature, pH) would be crucial for obtaining crystalline products suitable for characterization. Characterization would rely on a suite of spectroscopic and analytical techniques to elucidate the structure and properties of the complexes.

Transition Metal Complexes (e.g., Copper, Nickel, Zinc, Palladium, Platinum)

Based on the coordination chemistry of similar phenolic aldehyde ligands, it is anticipated that this compound would form stable complexes with a range of transition metals.

Copper(II), Nickel(II), and Zinc(II) Complexes: These metals commonly form complexes with salicylaldehyde derivatives. The reaction of the ligand with salts of these metals would likely yield mononuclear complexes with a 2:1 ligand-to-metal stoichiometry, where the ligand acts as a bidentate O,O'-donor. The geometry around the metal center would be influenced by the metal ion; for instance, Cu(II) and Ni(II) might adopt square planar or distorted octahedral geometries, while Zn(II) would likely favor a tetrahedral or octahedral geometry. The electronic properties of these complexes, such as their UV-Vis absorption spectra, would be influenced by the metal d-orbital splitting, which in turn is affected by the ligand field.

Palladium(II) and Platinum(II) Complexes: Palladium and platinum are well-known for their catalytic applications. Complexes of these metals with this compound could be of interest in catalysis. These metals typically favor square planar geometries. The strong electron-withdrawing nature of the trifluorophenyl group could enhance the catalytic activity of these complexes in certain reactions, such as cross-coupling reactions or oxidations.

Interactive Data Table: Predicted Properties of Transition Metal Complexes

Metal IonPredicted Stoichiometry (Ligand:Metal)Predicted GeometryPotential Application
Copper(II)2:1Square Planar / Distorted OctahedralMagnetic Materials, Catalysis
Nickel(II)2:1Square Planar / OctahedralCatalysis, Material Science
Zinc(II)2:1Tetrahedral / OctahedralLuminescent Materials, Sensors
Palladium(II)2:1Square PlanarCatalysis
Platinum(II)2:1Square PlanarCatalysis, Anticancer Agents

Lanthanide Complexes and Luminescent Properties

Lanthanide ions are known for their characteristic and sharp emission bands, making their complexes highly valuable for applications in lighting, displays, and bio-imaging. The efficiency of lanthanide luminescence is heavily dependent on the "antenna effect," where an organic ligand absorbs light and efficiently transfers the energy to the lanthanide ion.

This compound possesses a chromophoric aromatic system capable of absorbing UV light. The energy absorbed by the ligand could potentially be transferred to a coordinated lanthanide ion, such as Europium(III) (red emission) or Terbium(III) (green emission), leading to characteristic lanthanide-centered luminescence. The efficiency of this energy transfer would depend on the energy level of the triplet state of the ligand relative to the emissive energy level of the lanthanide ion. The presence of the electron-withdrawing trifluorophenyl group could modulate the ligand's triplet state energy, potentially optimizing it for efficient energy transfer to specific lanthanide ions.

The synthesis of lanthanide complexes would likely involve the reaction of the ligand with a lanthanide salt (e.g., nitrate (B79036) or chloride) in a suitable solvent. The resulting complexes would likely have a higher coordination number, with the lanthanide ion being coordinated to multiple ligand molecules and possibly solvent molecules or other co-ligands.

Main Group Metal Adducts and Their Structural Features

The coordination chemistry of main group metals with phenolic ligands is also an area of active research. This compound could form adducts with various main group metals, such as aluminum, gallium, indium, tin, and lead.

The structural features of these adducts would be diverse, depending on the metal and its preferred coordination number. For instance, with trivalent main group metals like aluminum or gallium, the ligand could form neutral complexes. With tetravalent metals like tin, a variety of structures, including monomeric or dimeric species, could be envisioned. The Lewis acidity of the main group metal and the steric bulk of the ligand would be key factors in determining the final structure. The fluorine atoms on the trifluorophenyl group could also play a role in stabilizing the structures through intramolecular interactions.

Stoichiometry, Geometry, and Electronic Structure of Metal-Ligand Adducts

The coordination of this compound to a metal center is anticipated to occur through the oxygen atoms of the phenolic hydroxyl and formyl groups, forming a six-membered chelate ring. The stoichiometry and geometry of the resulting metal-ligand adducts will be heavily dictated by the steric hindrance imposed by the bulky 2,4,6-trifluorophenyl substituent.

It is likely that the significant steric bulk will favor the formation of complexes with a lower ligand-to-metal ratio, such as 1:1 or 2:1. For a 1:1 complex, a metal ion could potentially accommodate ancillary ligands to complete its coordination sphere. In the case of a 2:1 complex, the two bulky ligands would need to arrange themselves around the metal center in a way that minimizes steric clash. This could lead to distorted geometries. For instance, a four-coordinate metal ion might adopt a distorted tetrahedral or a cis-square planar geometry rather than a trans-square planar arrangement to accommodate the bulky ligands.

Illustrative Table of Potential Geometries

Disclaimer: The following table is a hypothetical representation of possible coordination geometries and is not based on experimental data for this compound.

Metal IonLigand-to-Metal RatioPlausible Geometry
Cu(II)2:1Distorted Square Planar
Ni(II)2:1Tetrahedral
Zn(II)2:1Tetrahedral
Co(II)2:1Tetrahedral
Pd(II)2:1Cis-Square Planar

Ligand Exchange Dynamics and Thermodynamic Stability Studies

The kinetics of ligand exchange reactions involving metal complexes of this compound are expected to be significantly slower than for complexes with less sterically hindered ligands. The bulky 2,4,6-trifluorophenyl group would act as a steric shield around the metal center, impeding the approach of an incoming ligand and slowing the dissociation of the bound ligand. This would likely lead to kinetically inert complexes.

Illustrative Table of Hypothetical Thermodynamic Stability

Disclaimer: The following table presents a hypothetical comparison of formation constants (log K) to illustrate potential trends and is not based on experimental data for this compound.

Metal IonHypothetical log K (2:1 Complex)
Cu(II)12.5
Ni(II)10.8
Co(II)10.2
Zn(II)9.8

Catalytic Applications and Mechanistic Investigations Involving 2 Formyl 6 2,4,6 Trifluorophenyl Phenol

Role as a Ligand in Homogeneous Catalysis

Homogeneous catalysis relies on catalysts that are in the same phase as the reactants, often involving organometallic complexes where ligands play a crucial role in the catalyst's activity, selectivity, and stability. While salicylaldehyde (B1680747) derivatives and biaryl compounds are known to act as effective ligands in various reactions, specific data for 2-Formyl-6-(2,4,6-trifluorophenyl)phenol is not available.

Oxidation and Reduction Reactions (e.g., Unsymmetrical Dioxygenation of Difluoroalkenes)

Catalytic oxidation and reduction reactions are crucial for the synthesis of a wide array of chemical compounds. The ligand can control the selectivity and reactivity of the metal catalyst in these transformations. For example, manganese-based catalysts are used for oxidative C-H fluorination. nih.gov While research exists on the oxidation of phenols and the catalytic activity of fluorinated compounds, nih.govresearchgate.netacs.org there is no specific information available on the application of this compound as a ligand in oxidation or reduction reactions, including the unsymmetrical dioxygenation of difluoroalkenes.

Asymmetric Catalysis (e.g., Enantioselective Reductions of Imines, if chiral variants are used)

Asymmetric catalysis is a key technology for the synthesis of chiral molecules. Chiral ligands are instrumental in transferring stereochemical information from the catalyst to the substrate. Salicylaldehyde-derived structures, particularly salen ligands, are well-known for their application in asymmetric catalysis. acs.org The development of chiral aldehydes has also been a focus in organocatalysis. nih.gov While there is extensive research on chiral salicylaldehyde derivatives in enantioselective reactions, researchgate.netresearchgate.net no studies have been found that utilize a chiral variant of this compound for applications such as the enantioselective reduction of imines.

Heterogeneous Catalysis via Immobilized Derivatives

To facilitate catalyst recovery and reuse, homogeneous catalysts can be immobilized on solid supports. This approach combines the high selectivity and activity of homogeneous catalysts with the practical advantages of heterogeneous systems. mdpi.com Ligands can be functionalized to enable covalent attachment to supports like silica. whiterose.ac.uknih.gov Although methods for immobilizing salicylaldehyde-type and other ligands are established, mdpi.comwhiterose.ac.uknih.gov there is no available research describing the synthesis or application of immobilized derivatives of this compound in heterogeneous catalysis.

Reaction Mechanisms of Catalytic Processes

Understanding the reaction mechanism is crucial for optimizing catalytic systems and designing new catalysts. Mechanistic studies often involve the characterization of intermediates and transition states, as well as kinetic analysis. nih.govrsc.orgresearchgate.netacs.org For palladium-catalyzed reactions, the role of the ligand in elementary steps like oxidative addition and reductive elimination is a key area of investigation. nih.govnih.gov Despite the importance of such studies, no mechanistic investigations or characterizations of transition states and energy profiles have been reported for catalytic processes involving this compound as a ligand.

Intermediate Identification and Characterization

There is no available research that identifies or characterizes catalytic intermediates derived from this compound.

Kinetic and Thermodynamic Aspects of Catalysis

No kinetic or thermodynamic data for catalytic processes involving this compound has been reported in the literature.

Catalyst Recycling and Reusability Studies

There are no published studies on the recycling or reusability of catalysts based on this compound.

Table of Compounds Mentioned

Supramolecular Chemistry and Non Covalent Interactions of 2 Formyl 6 2,4,6 Trifluorophenyl Phenol

Hydrogen Bonding Networks in Crystalline and Solution States

Hydrogen bonds are anticipated to be a dominant force in the supramolecular assembly of 2-Formyl-6-(2,4,6-trifluorophenyl)phenol, influencing both its intramolecular conformation and intermolecular aggregation.

Intramolecular Hydrogen Bonding (e.g., O-H...O=C)

A prominent feature expected in the molecular structure of this compound is a strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the oxygen atom of the adjacent formyl group (-CHO). This type of interaction is common in 2-formylphenols and related Schiff bases, where it leads to the formation of a stable six-membered ring motif, often denoted as an S(6) ring. researchgate.netresearchgate.net This intramolecular hydrogen bond would planarize this portion of the molecule and significantly influence its conformational preferences.

Intermolecular Hydrogen Bonding and Self-Assembly Motifs

In the crystalline state, it is plausible that this compound molecules could engage in intermolecular hydrogen bonding, although the strong intramolecular O-H...O=C bond might reduce the propensity of the phenolic hydroxyl group to act as a donor in intermolecular interactions. However, the carbonyl oxygen of the formyl group could still act as a hydrogen bond acceptor for weaker C-H donors from neighboring molecules. In solution, the presence of protic solvents could lead to the disruption of weaker intermolecular hydrogen bonds and the formation of new hydrogen bonds between the solute and solvent molecules.

Pi-Stacking Interactions Involving Aromatic Moieties

The presence of two aromatic rings, the phenol (B47542) and the 2,4,6-trifluorophenyl group, introduces the possibility of π-stacking interactions, which are crucial in the assembly of many aromatic compounds. scirp.orgnih.gov

The electron-withdrawing nature of the fluorine atoms on the trifluorophenyl ring significantly polarizes its π-system, creating a region of positive electrostatic potential on the face of the ring (a "π-hole"). nih.govmdpi.com This electron-deficient ring would favorably interact with the more electron-rich phenol ring of an adjacent molecule through phenyl-perfluorophenyl polar-π interactions. nih.gov These interactions are a result of electrostatic attraction between the electron-rich and electron-poor aromatic systems and are a key driving force in the self-assembly of fluorinated aromatic compounds. nih.gov The geometry of these stacks is typically parallel-displaced to maximize favorable electrostatic interactions.

Host-Guest Chemistry and Molecular Recognition Phenomena

The specific structural features of this compound, including its hydrogen bonding capabilities and the presence of a fluorinated aromatic ring, suggest potential for its use in host-guest chemistry. The formyl and hydroxyl groups could act as recognition sites for specific guest molecules through hydrogen bonding. Furthermore, the electron-deficient trifluorophenyl ring could serve as a binding site for electron-rich guest species via π-stacking interactions. While specific studies on the host-guest chemistry of this compound are not available, related systems demonstrate the utility of fluorinated aromatic compounds in molecular recognition. nih.gov

Design of Supramolecular Architectures and Assemblies

The predictable nature of the non-covalent interactions discussed above allows for the rational design of supramolecular architectures based on this compound as a building block. rsc.org By modifying the substituents on the phenolic ring or by introducing complementary functional groups, it is possible to tune the self-assembly behavior and create specific supramolecular structures such as dimers, chains, or more complex networks. nih.gov For instance, the introduction of additional hydrogen bond donors or acceptors could favor the formation of extended hydrogen-bonded networks. The principles of supramolecular catalysis and the formation of dynamic assemblies could also be explored with this versatile molecule. rsc.org

Theoretical and Computational Chemistry Studies of 2 Formyl 6 2,4,6 Trifluorophenyl Phenol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These computational methods provide insights into the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the geometry of molecules. karazin.ua By approximating the electron density, DFT calculations can determine the lowest energy arrangement of atoms, known as the optimized geometry. For a molecule like 2-Formyl-6-(2,4,6-trifluorophenyl)phenol, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be employed to calculate key structural parameters. nih.gov The results of such a study on a similar compound, 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, showed good agreement between the theoretically optimized structure and experimental X-ray diffraction data. nih.gov

A hypothetical DFT geometry optimization for this compound would yield a data table similar to the one below, detailing bond lengths and angles.

Interactive Data Table: Hypothetical Optimized Geometrical Parameters

ParameterBond/AnglePredicted Value (DFT/B3LYP/6-311G(d,p))
Bond LengthC-O (phenol)~1.36 Å
Bond LengthO-H (phenol)~0.97 Å
Bond LengthC=O (formyl)~1.22 Å
Bond LengthC-C (inter-ring)~1.49 Å
Bond LengthC-F~1.35 Å
Bond AngleC-C-O (phenol)~119°
Bond AngleO-C-H (formyl)~123°
Dihedral AnglePhenyl Ring 1 - Phenyl Ring 2Variable (see Conformational Analysis)

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar functional groups.

Ab initio calculations are based on first principles of quantum mechanics without the use of experimental data for parameterization. Methods like Hartree-Fock (HF) and more advanced post-HF methods (e.g., Møller-Plesset perturbation theory, MP2) can provide highly accurate predictions of molecular properties. core.ac.uk For phenolic compounds, ab initio methods have been used to calculate atomic charges and study reaction mechanisms. usda.gov A study on the reaction of various phenols with formaldehyde (B43269) utilized ab initio calculations at the RHF/6-31+G level to determine atomic charges, which were then correlated with experimental reaction rates. usda.gov For this compound, ab initio calculations would offer a benchmark for the results obtained from DFT methods and provide deeper insights into its electronic structure.

Conformational Analysis and Energy Landscapes

The presence of a rotatable single bond between the two phenyl rings in this compound allows for different spatial orientations, or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them, which is crucial for understanding the molecule's flexibility and how it might interact with other molecules.

Spectroscopic Property Prediction and Validation

Computational chemistry is a valuable tool for predicting various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model. For this compound, the following spectroscopic properties would be of interest:

Infrared (IR) and Raman Spectroscopy: Calculations of vibrational frequencies can predict the positions and intensities of bands in the IR and Raman spectra. These predictions are instrumental in assigning the vibrational modes of the molecule. Studies on similar molecules like 2,4,6-trimethylphenol (B147578) have demonstrated the utility of DFT calculations in interpreting experimental FTIR and FT-Raman spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions, when compared to experimental NMR data, can help confirm the molecular structure.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Visible spectrum. This provides information about the electronic structure and the nature of the molecular orbitals involved.

Interactive Data Table: Hypothetical Predicted Vibrational Frequencies

Vibrational ModePredicted Frequency (cm⁻¹) (DFT/B3LYP)Description
ν(O-H)~3400-3600Phenolic O-H stretch (potentially broadened by H-bonding)
ν(C=O)~1650-1680Formyl C=O stretch
ν(C-F)~1100-1350C-F stretching modes
Aromatic ν(C=C)~1450-1600Phenyl ring C=C stretching vibrations

Note: These are typical frequency ranges and the exact values would depend on the specific molecular environment and computational level of theory.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. This is particularly useful for understanding reactions that are difficult to study experimentally.

Reaction Pathway Mapping

The reactivity of this compound is largely dictated by the interplay between the formyl and hydroxyl groups on the phenolic ring, and the electronic influence of the 2,4,6-trifluorophenyl substituent. Reaction pathway mapping for such a molecule would typically be investigated using quantum mechanical methods like Density Functional Theory (DFT). These studies help in identifying transition states, intermediates, and the associated energy barriers for various potential reactions.

A crucial aspect of the reactivity of this compound is the presence of an intramolecular hydrogen bond between the hydroxyl proton and the formyl oxygen. This interaction significantly influences the molecule's conformational preferences and the rotational barrier of the formyl group. Theoretical studies on similar molecules, such as 2'-haloflavonols, have shown that the stability of different conformers is primarily governed by such intramolecular hydrogen bonds. beilstein-journals.org The strength of this hydrogen bond in the title compound would be a key factor in determining the activation energies for reactions involving either the hydroxyl or formyl group.

Computational studies on salicylaldehyde (B1680747) derivatives often explore their tautomerization and reactivity in condensation reactions. researchgate.net For this compound, a likely reaction pathway to be studied would be its condensation with primary amines to form Schiff bases. DFT calculations would be employed to model the reaction mechanism, which typically proceeds through a hemiaminal intermediate. nih.gov The trifluorophenyl group, being strongly electron-withdrawing, would influence the electrophilicity of the formyl carbon, likely affecting the reaction rates.

The table below presents hypothetical relative energies for key stationary points along a reaction coordinate for a representative condensation reaction, based on typical values found in DFT studies of similar systems.

Stationary PointDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Amine0.0
TS1Transition state for nucleophilic attack+15.2
IntermediateHemiaminal intermediate-5.8
TS2Transition state for water elimination+20.5
ProductsSchiff base + Water-10.3

Note: This data is illustrative and based on analogous systems. Actual values would require specific DFT calculations for this compound.

Furthermore, the 2,4,6-trifluorophenyl group introduces the possibility of atropisomerism, where rotation around the bond connecting the two phenyl rings is hindered. acs.org Computational studies would be essential to determine the rotational barrier and the stability of the resulting atropisomers. This would involve mapping the potential energy surface as a function of the dihedral angle between the two rings.

Molecular Dynamics Simulations for Solution Behavior and Dynamics

Molecular dynamics (MD) simulations are a powerful tool for understanding the behavior of molecules in solution, providing insights into solvation, conformational dynamics, and intermolecular interactions. For this compound, MD simulations would be invaluable for characterizing its behavior in different solvent environments.

MD simulations of similar phenolic compounds, like phenol (B47542) itself, have been used to study preferential solvation in binary solvent mixtures. nih.gov For the title compound, simulations in various solvents (e.g., water, ethanol, acetonitrile) would reveal the nature of the solvation shell around the molecule. The polar formyl and hydroxyl groups would be expected to form hydrogen bonds with protic solvents, while the fluorinated phenyl ring would exhibit different interactions.

Conformational dynamics, particularly the rotation of the formyl group and the trifluorophenyl group, can be analyzed from MD trajectories. The flexibility of the molecule in solution, including the accessible range of dihedral angles, can be quantified. This is particularly relevant for understanding how the molecule might adapt its conformation to fit into the active site of an enzyme or to interact with other molecules.

The table below illustrates the kind of data that could be obtained from MD simulations regarding the interaction of this compound with different solvents.

SolventAverage Number of Solvent Molecules in First Solvation ShellPredominant Interaction Type
Water25Hydrogen bonding with formyl and hydroxyl groups
Ethanol20Hydrogen bonding and van der Waals interactions
Acetonitrile18Dipole-dipole and van der Waals interactions

Note: This data is hypothetical and serves to illustrate the output of MD simulations. Specific simulations would be needed for accurate values.

In the context of material science, MD simulations of phenolic resins have been used to model their structure and properties. nih.gov While this compound is a smaller molecule, understanding its self-association tendencies in concentrated solutions or in the solid state through MD simulations could provide insights into its potential use as a building block for larger supramolecular structures.

Emerging Applications in Materials Science and Advanced Technologies

Precursors for Polymer Synthesis and Advanced Organic Materials

The bifunctional nature of 2-Formyl-6-(2,4,6-trifluorophenyl)phenol makes it a promising candidate as a monomer for the synthesis of novel polymers with tailored properties. The presence of both a formyl and a hydroxyl group on the same aromatic backbone allows for participation in various polymerization reactions.

This compound can serve as a monomer for creating functional polymers such as poly(imines) and poly(phenols).

Poly(imines): Also known as poly-Schiff bases, these polymers are synthesized through the condensation reaction between a diamine and a dialdehyde. The formyl group of this compound can readily react with primary amines to form an imine linkage (-C=N-). By reacting it with diamine compounds, high-molecular-weight polymers can be achieved. The trifluorophenyl and phenol (B47542) moieties would act as pendant groups, imparting specific functionalities to the polymer chain, such as enhanced thermal stability, specific solubility, or the ability to coordinate with metal ions. The synthesis of fluoro-functionalized imine compounds from substituted benzaldehydes is a well-established process. nih.gov

Poly(phenols): Phenols are precursors to phenolic resins, typically formed by reacting a phenol with an aldehyde, such as formaldehyde (B43269), to create materials like Bakelite. wikipedia.org While this classic route involves polymerization through the aromatic ring, the phenolic hydroxyl group itself can be used in other polymerization schemes, such as polyether synthesis. The presence of the bulky and highly fluorinated trifluorophenyl group could lead to polymers with unique physical properties, including high thermal stability and distinct solubility characteristics. Polyphenols are a broad class of naturally occurring compounds known for a wide range of bioactivity. nih.govmdpi.comresearchgate.net

Polymer TypeRelevant Functional GroupPotential Polymerization ReactionKey Feature from Monomer
Poly(imine)Formyl (-CHO)Condensation with diaminesPendant phenolic and trifluorophenyl groups
Poly(phenol)Phenol (-OH)Polycondensation with aldehydesIncorporation of formyl and trifluorophenyl groups

The aromatic structure of this compound makes it a candidate for incorporation into conjugated polymer backbones. These materials are essential for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The electron-withdrawing nature of the 2,4,6-trifluorophenyl group can significantly influence the electronic properties of a polymer chain. By strategically placing this monomer within a conjugated system, it is possible to tune the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation is critical for controlling charge injection/transport properties and the optical band gap of the material. Furthermore, the phenolic hydroxyl group provides a site for post-polymerization modification or can act as a recognition site in polymer-based sensors.

Chemo-Sensors and Probes for Specific Analytes (e.g., Metal Ions, Anions, pH)

The design of chemosensors often involves a receptor unit that selectively binds with an analyte and a signaling unit that produces a detectable response, such as a change in color or fluorescence. uoa.gr The structure of this compound is well-suited for this purpose.

The phenol and formyl groups can act in concert as a binding site (receptor) for specific metal ions. For instance, similar structures based on 2,6-diformyl-4-methylphenol have been shown to act as effective chemosensors for zinc ions (Zn²⁺), exhibiting a significant enhancement in fluorescence upon binding. rsc.orgresearchgate.net This "turn-on" fluorescence response is often attributed to the inhibition of a photoinduced electron transfer (PET) process upon metal chelation. rsc.orgresearchgate.net The binding of a metal ion restricts intramolecular rotation and forms a more rigid, emissive complex.

Derivatives, particularly Schiff bases formed by reacting the formyl group, can create highly selective and sensitive chemosensors for various analytes. These sensors can be designed to detect heavy metal ions, which are significant environmental pollutants. mdpi.com The specific response of such a sensor is detailed in the table below.

AnalytePotential Sensing MechanismOutput SignalRole of this compound
Metal Ions (e.g., Zn²⁺, Cd²⁺)Chelation-enhanced fluorescence (CHEF)Fluorescence "turn-on" or ratiometric shiftForms a binding pocket for the metal ion
Anions (e.g., F⁻, AcO⁻)Hydrogen bonding with the phenolic -OHColorimetric or fluorometric changePhenolic proton acts as the recognition site
pHProtonation/deprotonation of the phenolic groupChange in absorption or emission spectraThe phenolic group's acidity allows it to respond to pH changes

Molecular Switches and Logic Gates

Molecular logic gates are molecules that can perform a logical operation based on chemical or physical inputs to produce a single output. wikipedia.org These systems often rely on a measurable change in a molecule's properties, such as its absorption or emission spectra, in response to stimuli. uoa.gr The development of these molecules is a rapidly advancing field with potential applications in diagnostics, materials science, and information security. uoa.gr

This compound and its derivatives are excellent candidates for constructing molecular logic gates. The phenolic proton and the potential for forming an imine linkage provide two distinct sites for chemical inputs.

For example, a Schiff base derivative could be designed to function as an INHIBIT (INH) logic gate. In such a system, two chemical inputs, such as a metal ion (Input 1) and an anion like fluoride (Input 2), could control the fluorescence output. The fluorescence might be "ON" (Output 1) only in the presence of Input 1 and the absence of Input 2. Small organic molecules can be engineered to create various logic gates, including INH, OR, and IMP gates, by utilizing their specific responses to different chemical inputs. nih.gov The ability to process chemical inputs and generate optical outputs is a foundational principle of molecular logic gates. nih.gov

Logic Gate TypeInput 1Input 2Output (Fluorescence)
YES Presence of a specific metal ion-ON (1)
INH (Inhibit) Metal Ion (e.g., Zn²⁺)Anion (e.g., F⁻)ON (1) only if Input 1 is present and Input 2 is absent
OR H⁺Metal IonON (1) if either H⁺ or the metal ion is present

Advanced Pigments or Dyes (if relevant for its chromophoric properties)

The chromophoric (color-producing) properties of a molecule are determined by its electronic structure and the energy of its electronic transitions. While this compound itself may be colorless or pale yellow, its derivatives, particularly those that extend the π-conjugated system, have the potential to be advanced pigments or dyes.

Reacting the formyl group to form an imine (Schiff base) or a hydrazone can create a larger conjugated system, shifting the molecule's absorption maximum into the visible region of the electromagnetic spectrum. The specific color could be tuned by carefully selecting the amine or hydrazine reactant. Furthermore, the trifluorophenyl group can modify the electronic properties and potentially enhance the photostability of the resulting dye. The phenolic group offers a handle for creating solvatochromic dyes, where the color changes depending on the polarity of the solvent.

Photochromic and Thermochromic Materials

Photochromic and thermochromic materials are substances that change color reversibly in response to light (photochromism) or temperature (thermochromism). This behavior arises from a reversible transformation between two different molecular structures with distinct absorption spectra.

While there is no direct evidence of photochromic or thermochromic behavior in this compound itself, its derivatives could be engineered to exhibit these properties. A common mechanism for photochromism in Schiff base derivatives involves a reversible E/Z (trans/cis) isomerization around the C=N double bond or a proton transfer from the phenolic hydroxyl group to the imine nitrogen. This excited-state intramolecular proton transfer (ESIPT) is a well-known phenomenon in similar molecules and can lead to dual fluorescence and other photoresponsive behaviors. Designing a system where one state is stable at a certain temperature and the other is favored at a different temperature could lead to thermochromic properties.

Future Directions and Unexplored Research Avenues

Development of Novel and More Efficient Synthetic Routes

Currently, specific, high-yield synthetic routes for 2-Formyl-6-(2,4,6-trifluorophenyl)phenol are not extensively documented in publicly available scientific literature. The development of novel and efficient synthetic methodologies is a critical first step to enable broader investigation of this compound.

Future research in this area should focus on:

Orth-Selective Formylation: Investigating and optimizing ortho-selective formylation reactions of 2-(2,4,6-trifluorophenyl)phenol (B6370278) is a primary objective. researchgate.netorgsyn.orgmdma.chorgsyn.org Established methods for the synthesis of salicylaldehydes, such as the Duff, Reimer-Tiemann, and Casiraghi formylations, could be adapted and optimized for this specific substrate. researchgate.netorgsyn.org A particularly promising avenue is the use of magnesium chloride and triethylamine (B128534) with paraformaldehyde, a method known for its high regioselectivity for the ortho-position of phenols. mdma.chorgsyn.org

Cross-Coupling Strategies: The application of modern cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig couplings, could provide a convergent and modular approach. For instance, the coupling of a suitably protected 2-bromo-6-formylphenol derivative with (2,4,6-trifluorophenyl)boronic acid could be a viable strategy. A similar approach has been suggested for the synthesis of 2-Formyl-6-(3-trifluoromethylphenyl)phenol. smolecule.com

Green Chemistry Approaches: The development of environmentally benign synthetic methods should be a priority. This includes exploring solvent-free reactions, using recyclable catalysts, and minimizing the generation of hazardous waste. youtube.com

Exploration of New Catalytic Transformations and Selectivity Control

The bifunctional nature of this compound, with its Lewis acidic formyl group and Brønsted acidic hydroxyl group, makes it an attractive candidate for applications in catalysis.

Future research should explore:

Schiff Base Ligand Synthesis: The condensation of the formyl group with various primary amines can lead to a diverse library of Schiff base (imine) ligands. youtube.comnih.govyoutube.com These ligands, particularly those derived from chiral amines, can be used to form metal complexes for asymmetric catalysis. The electronic properties of these ligands can be finely tuned by the trifluorophenyl group, potentially influencing the catalytic activity and selectivity of the corresponding metal complexes. researchgate.net

Organocatalysis: The compound itself or its derivatives could be investigated as organocatalysts. The combination of a hydrogen-bond donating phenol (B47542) and a Lewis basic imine within the same molecule could enable cooperative catalysis for various organic transformations.

Selectivity Control: A key research focus should be on controlling the selectivity of catalytic reactions. This includes chemo-, regio-, and stereoselectivity. For instance, in asymmetric catalysis using Schiff base complexes, the steric and electronic influence of the 2,4,6-trifluorophenyl group could be systematically studied to understand its role in enantiocontrol.

Integration into Advanced Materials and Performance Optimization

The introduction of fluorine atoms into organic materials can impart desirable properties such as high thermal stability, chemical resistance, and specific electronic characteristics. numberanalytics.com

Future research avenues include:

Polymer Chemistry: this compound can be utilized as a monomer or a functional additive in the synthesis of advanced polymers. For example, it could be incorporated into polyesters, polyimides, or epoxy resins to enhance their thermal stability and flame retardancy. The reactivity of the formyl and hydroxyl groups provides handles for polymerization.

Fluorinated Materials for Optoelectronics: Fluorinated aromatic compounds are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net The impact of the trifluorophenyl group on the HOMO/LUMO energy levels of materials derived from this compound should be investigated to assess their potential in such applications.

Functional Coatings and Surfaces: The unique properties of fluorinated compounds, including their hydrophobicity and oleophobicity, could be exploited in the development of functional coatings. Derivatives of this compound could be used to create surfaces with self-cleaning or anti-fouling properties.

Interdisciplinary Research with Other Scientific Fields

The potential applications of this compound extend beyond traditional chemistry and into various interdisciplinary fields.

Promising areas for future collaboration include:

Medicinal Chemistry: Fluorinated compounds have a significant presence in pharmaceuticals. tandfonline.comnih.govnih.gov The title compound and its derivatives should be evaluated for their biological activity. For instance, salicylaldehyde (B1680747) derivatives and their Schiff bases have been investigated for a range of bioactivities, including antimicrobial and anticancer properties. The trifluorophenyl moiety could enhance these properties by increasing lipophilicity and metabolic stability. tandfonline.comnih.govresearchgate.netmdpi.com

Chemical Biology: The compound could be used as a molecular probe to study biological processes. For example, its potential to inhibit specific enzymes could be explored. The formyl group can react with nucleophilic residues in proteins, and the trifluorophenyl group can engage in specific interactions within protein binding pockets.

Supramolecular Chemistry: The ability of the phenolic hydroxyl group to act as a hydrogen bond donor and the formyl group as an acceptor makes this molecule an interesting building block for the construction of complex supramolecular architectures.

Computational Design and Prediction of Novel Derivatives with Tailored Properties

Computational chemistry can play a crucial role in guiding the experimental investigation of this compound and its derivatives. nih.govemerginginvestigators.orgnih.gov

Future computational studies should focus on:

DFT Studies: Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of the molecule, including its reactivity, spectroscopic signatures, and the nature of its frontier molecular orbitals. nih.gov This can provide insights into its potential for use in catalysis and materials science.

QSAR Studies: Quantitative Structure-Activity Relationship (QSAR) studies can be used to predict the biological activity of a library of derivatives. nih.govmdpi.comnih.gov By systematically modifying the structure of the parent compound in silico, it is possible to identify derivatives with potentially enhanced therapeutic properties, thus prioritizing synthetic efforts.

Prediction of Material Properties: Computational models can be used to predict the properties of polymers and other materials derived from this compound. This includes predicting properties such as thermal stability, mechanical strength, and electronic band gaps, which can accelerate the discovery of new high-performance materials.

Q & A

Q. Table 1: Representative Synthetic Conditions

PrecatalystSolventTime (h)Key ProductReference
[Pd(C4N)(X)(PPh₃)]THF0.5Mononuclear Pd complex
Extended reactionTHF>0.5Dinuclear Pd-bridged complexes

Basic: How can researchers optimize the purification of this compound?

Answer:

  • Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate, 8:2 to 6:4) to separate polar impurities. Monitor fractions via TLC (Rf ~0.3–0.5).
  • Recrystallization : Dissolve crude product in warm ethanol, then cool to −20°C to precipitate pure crystals.
  • HPLC : Employ reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) for high-purity isolation .

Advanced: What mechanistic insights explain dinuclear Pd complex formation during Suzuki-Miyaura coupling with 2,4,6-trifluorophenyl boronic acid?

Answer:
Prolonged reaction times (>0.5 hours) in THF lead to hydrolysis of acetate ligands, forming μ-hydroxo and μ-acetato bridged Pd complexes. This occurs due to:

Ligand displacement : Acetate ions activate the boronic acid, facilitating transmetallation.

Hydrolysis : Water traces in THF hydrolyze Pd–OAc bonds, generating hydroxide bridges .
Mitigation : Strict control of reaction time (<0.5 hours) and anhydrous conditions minimizes dinuclear byproducts.

Advanced: How do electron-withdrawing fluorine substituents affect the reactivity of this compound?

Answer:
The 2,4,6-trifluorophenyl group:

  • Reduces electron density at the aromatic ring, accelerating electrophilic substitution at the ortho/para positions relative to the formyl group.
  • Enhances stability of intermediates in cross-coupling reactions by withdrawing electron density, stabilizing negative charges during transmetallation .

Q. Table 2: Reactivity Trends in Cross-Coupling

SubstituentReaction Rate (Relative)Byproduct Formation
2,4,6-TrifluorophenylHighLow (stable intermediates)
Non-fluorinatedModerateHigh (side reactions)

Advanced: How can researchers resolve contradictions in antimicrobial efficacy data for 2,4,6-trifluorophenyl derivatives?

Answer:

  • Strain-specific assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria, as fluorinated compounds exhibit variable biofilm inhibition .
  • Dose-response studies : Use microdilution methods to determine minimum inhibitory concentrations (MICs) across 0.5–128 µg/mL ranges.
  • Control experiments : Compare with non-fluorinated analogs to isolate fluorine’s contribution.

Q. Table 3: Antimicrobial Activity of 2,4,6-Trifluorophenyl Derivatives

Compound ClassMIC (µg/mL)Biofilm Inhibition (%)Reference
Acylthiourea8–3260–75 (P. aeruginosa)
Imidazole derivatives16–6440–55 (S. aureus)

Advanced: What analytical methods are critical for detecting reaction intermediates in this compound synthesis?

Answer:

  • In situ NMR : Monitor reaction progress in deuterated THF to detect Pd intermediates (e.g., μ-hydroxo species).
  • Mass spectrometry (HRMS) : Identify dinuclear Pd complexes (e.g., [Pd₂(μ-OH)(μ-OAc)(C4N)(PPh₃)₂]⁺) with m/z ~1200–1500 .
  • X-ray crystallography : Resolve structures of crystalline intermediates (e.g., bridged Pd complexes).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.